2,4,6-Tribromthiophenol

Übersicht

Beschreibung

2,4,6-Tribromothiophenol is a brominated derivative of phenol . It appears as soft, long, white crystals with a bromine odor . It is commonly used as a fungicide, in the preparation of flame retardants, and as a wood preservative .

Molecular Structure Analysis

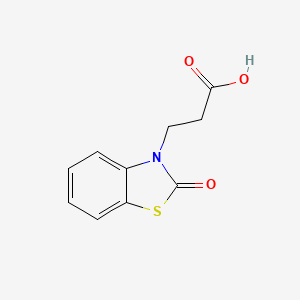

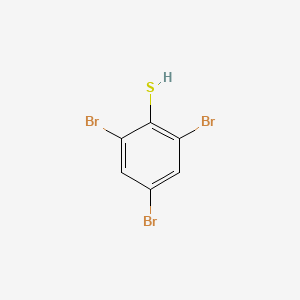

The molecular formula of 2,4,6-Tribromothiophenol is C6H3Br3S . The InChI key is BSWWXRFVMJHFBN-UHFFFAOYSA-N . The structure includes a phenol group where the hydrogens at positions 2, 4, and 6 have been replaced by bromines .Chemical Reactions Analysis

Bromophenols are important precursors for forming Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent compounds . The formation characteristic of PBDD/Fs from 2,4,6-TBP has been studied .Physical And Chemical Properties Analysis

2,4,6-Tribromothiophenol has a molecular weight of 330.80 g/mol . It is slightly soluble in water . The melting point is 95.5 °C and the boiling point is 244 °C .Wirkmechanismus

Target of Action

2,4,6-Tribromothiophenol (TBP) is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .

Mode of Action

It is known that tbp can undergo microbial metabolism, transforming into other compounds . A study has shown that a two-component FAD-dependent monooxygenase, HnpAB, can transform TBP via consecutive oxidative and hydrolytic debromination reactions .

Biochemical Pathways

It has been shown that tbp can be metabolized by microbes via a novel process involving consecutive oxidative and hydrolytic debromination . This process results in the formation of 6-bromo-1,2,4-benzenetriol (BBT) as the ring-cleavage substrate .

Pharmacokinetics

A study on rodents has shown that tbp is rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours, and 89%-94% in 24 hours .

Result of Action

It is known that tbp can cause developmental neurotoxicity, embryotoxicity, fetotoxicity, and reproductive toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBP. For example, under different redox conditions in soil, TBP rapidly dissipates, mineralizes to CO2, and forms non-extractable residues . The transformation of TBP is significantly faster under oxic conditions than under anoxic conditions .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2,4,6-Tribromothiophenol in laboratory experiments is its low cost and ease of synthesis. In addition, 2,4,6-Tribromothiophenol is a stable compound and is not easily degraded in the presence of light or heat. However, 2,4,6-Tribromothiophenol may be toxic to certain organisms and can cause adverse effects when used in high concentrations. Therefore, it is important to use 2,4,6-Tribromothiophenol in laboratory experiments in a controlled manner.

Zukünftige Richtungen

The potential applications of 2,4,6-Tribromothiophenol are numerous and research is ongoing in order to fully understand its mechanism of action and potential uses. Potential future directions include further research into the effects of 2,4,6-Tribromothiophenol on enzymes and hormones, as well as its potential use in medical research, such as the treatment of cancer and other diseases. Additionally, further research is needed to understand the potential toxicity of 2,4,6-Tribromothiophenol and to develop methods to safely use it in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Flammschutzmittel

2,4,6-Tribromphenol wird als Flammschutzmittel verwendet . Es ist ein synthetisches Zwischenprodukt der wichtigsten bromierten Flammschutzmittel, die hergestellt werden .

Fungizid

Es wird üblicherweise als Fungizid verwendet . Dies bedeutet, dass es zur Bekämpfung von Pilzkrankheiten in Pflanzen verwendet werden kann, was zur Gesundheit und Produktivität von Pflanzen beiträgt .

Holzschutzmittel

2,4,6-Tribromphenol wird als Schlüsselkomponente von Holzschutzmitteln verwendet . Dies trägt dazu bei, Holz vor Verrottung, Insekten und anderen holzzerstörenden Organismen zu schützen und die Lebensdauer von Holzprodukten zu verlängern .

Pestizid

Es wurde als Pestizid zur Bekämpfung von Insekten, Pilzen und Bakterien verwendet . Dies macht es in der Landwirtschaft und im Gartenbau wertvoll, um Pflanzen und Nutzpflanzen zu schützen .

Elektrochemischer Sensor

Ein neuartiger elektrochemischer Sensor zur Bestimmung von 2,4,6-Tribromphenol wurde durch Oberflächen-Molekularprägungstechnologie hergestellt . Dieser Sensor kann zur Vor-Ort-Bestimmung von 2,4,6-Tribromphenol verwendet werden, was eine empfindliche, schnelle, bequeme und selektive Methode bietet .

Umweltforschung

Es wurden Untersuchungen zum Schicksal von 2,4,6-Tribromphenol im Boden unter verschiedenen Redoxbedingungen durchgeführt . Diese Forschung liefert neue Erkenntnisse zum Verhalten von 2,4,6-Tribromphenol in der Umwelt, was für die Risikobewertung wichtig ist .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2,4,6-Tribromothiophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain . Additionally, 2,4,6-Tribromothiophenol undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . This interaction highlights its role in oxidative biochemical pathways.

Cellular Effects

2,4,6-Tribromothiophenol has been observed to disturb cellular calcium signaling in neuroendocrine cells, indicating its potential as an endocrine disruptor . Environmental levels of this compound have been reported to affect reproduction in zebrafish . Furthermore, it interferes with estrogen and thyroid hormone signaling, which regulate important transporters of the blood-brain barrier . These interactions suggest that 2,4,6-Tribromothiophenol can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,4,6-Tribromothiophenol exerts its effects through various binding interactions and enzyme inhibition. The compound activates the benzene ring by increasing electron density, making it more reactive to electrophiles . This reactivity facilitates the substitution of hydrogen atoms with bromine atoms, enhancing its biochemical activity. Additionally, 2,4,6-Tribromothiophenol undergoes oxidative degradation and reductive bromination, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Tribromothiophenol change over time due to its stability and degradation. The compound is rapidly absorbed and excreted, with significant portions eliminated via urine and feces . It does not appear to bioaccumulate or alter its own metabolism after repeated administration . These findings suggest that 2,4,6-Tribromothiophenol has a relatively stable profile in laboratory conditions, with minimal long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,4,6-Tribromothiophenol vary with different dosages in animal models. In rodents, the compound is well absorbed and rapidly excreted, with higher doses leading to increased excretion rates . At high doses, 2,4,6-Tribromothiophenol can cause toxic effects, including disturbances in calcium signaling and potential endocrine disruption . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

2,4,6-Tribromothiophenol is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways result in the formation of various metabolites, some of which are hydrophobic, persistent, and toxic. The compound’s metabolism in rice plants, for example, leads to the production of several transformation products, indicating its complex metabolic fate .

Transport and Distribution

Within cells and tissues, 2,4,6-Tribromothiophenol is transported and distributed through interactions with transporters and binding proteins. It has been detected in human blood and breast milk, indicating its ability to cross biological barriers . The compound also decreases P-glycoprotein transport activity at the blood-brain barrier, affecting its distribution within the brain . These findings suggest that 2,4,6-Tribromothiophenol can be widely distributed within the body, influencing various physiological processes.

Subcellular Localization

The subcellular localization of 2,4,6-Tribromothiophenol is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific proteins and enzymes direct it to various cellular compartments, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,4,6-tribromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWTASASRPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328160 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57730-98-0 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)